镉,质量数为113的同位素

描述

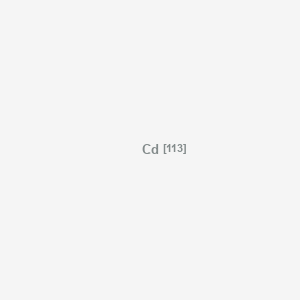

Cadmium-113, symbolized as 113Cd or 11348Cd, is an isotope of Cadmium with a mass number of 113 . It has an atomic number of 48, which represents the number of protons, and it has 65 neutrons . The isotopic mass of Cadmium-113 is 112.904408 atomic units . Cadmium-113 is a stable (non-radioactive) isotope of Cadmium .

Synthesis Analysis

Cadmium isotopes, including Cadmium-113, have been successfully utilized to trace Cadmium sources and nutrient cycling in marine systems . The isotopic compositions and fractionation mechanisms of Cadmium in nature and experiments have been reviewed .

Molecular Structure Analysis

Cadmium-113 has a nuclear magnetic moment of -0.6213 and a charge radius of 4.6012 femtometers . It has a nuclear binding energy of 963.54957382 MeV per nucleus .

Chemical Reactions Analysis

Cadmium-113 undergoes radioactive decay with a half-life of 8.04 x 10^15 years . The decay mode is beta decay, producing Indium-113 .

Physical And Chemical Properties Analysis

Cadmium-113 has a mass number of 113, an atomic number of 48, and 65 neutrons . The isotopic mass is 112.904408 atomic units . The nuclide mass, calculated without electrons, is 112.8780776 atomic units . The mass excess is -89.04337 MeV, and the mass defect is 1.034413076 per nucleus . The nuclear binding energy is 963.54957382 MeV per nucleus .

科学研究应用

核磁共振(NMR)研究:镉同位素,包括镉-113,用于NMR研究,用于分析金属蛋白。由于镉-113可以替代金属蛋白中的Zn²⁺,因此它是一种研究这些蛋白质结构和功能的宝贵探针(Coleman,1993)。

质谱分析:镉-113是通过质谱分析鉴定的六种镉同位素之一,有助于了解元素复杂性和同位素丰度(Aston,1924)。

同位素分馏研究:对使用冠醚的液-液萃取技术的研究表明,镉-113等同位素由于核场位移效应而表现出独特的性质,这在地球化学和同位素交换研究中很重要(Fujii等人,2009)。

裂变产额分析:对包括镉-113在内的稳定同位素的裂变产额的研究提供了对核裂变过程和同位素分布的见解,这对于核物理学至关重要(Mathews,1977)。

环境毒理学:镉-113用于稳定同位素示踪技术,以研究水生无脊椎动物对镉的吸收和消除,为理解水生环境中的金属途径提供了有价值的数据(Evans等人,2002)。

中子共振光谱:镉-113在中子共振光谱中发挥作用,帮助将共振分配给特定同位素,并有助于理解核性质(Frankle等人,1994)。

金属硫蛋白研究:镉-113 NMR研究有助于确定蛋白质(如金属硫蛋白)中金属簇的结构,增强了我们对生物系统中金属-蛋白质相互作用的理解(Otvos和Armitage,1980)。

农业土壤研究:使用镉-113的同位素稀释技术有助于确定农业土壤中镉的活性池,这对于环境和农业科学很重要(Kawasaki和Yada,2008)。

安全和危害

未来方向

While the current database on Cadmium isotopes, including Cadmium-113, is still comparatively small, pilot studies have identified two predominant mechanisms that routinely generate Cadmium isotope effects . These findings hold significant promise for tracing anthropogenic sources of this highly toxic metal in the environment . Furthermore, the marine Cadmium isotope fractionations can be used to study micronutrient cycling and its impact on ocean productivity . They may also inform on past changes in marine nutrient utilization and how these are linked to global climate .

Relevant Papers

Several papers have been published on the topic of Cadmium isotopes, including Cadmium-113. These include a review on the isotopic geochemistry of Cadmium , a paper on the natural and anthropogenic Cadmium isotope variations , and a paper on a common reference material for Cadmium isotope studies .

属性

IUPAC Name |

cadmium-113 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOSMKKIYDKNTQ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[113Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931839 | |

| Record name | (~113~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.904408 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium, isotope of mass 113 | |

CAS RN |

14336-66-4 | |

| Record name | Cadmium, isotope of mass 113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~113~Cd)Cadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

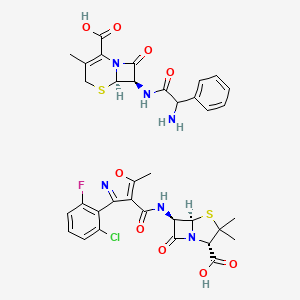

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)